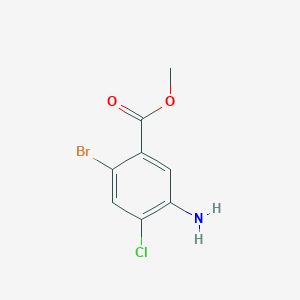

Methyl 5-Amino-2-bromo-4-chlorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-amino-2-bromo-4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZCITBAERDTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675086 | |

| Record name | Methyl 5-amino-2-bromo-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929524-50-5 | |

| Record name | Methyl 5-amino-2-bromo-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 5-Amino-2-bromo-4-chlorobenzoate chemical properties

An In-Depth Technical Guide to Methyl 5-Amino-2-bromo-4-chlorobenzoate CAS Number: 929524-50-5 Molecular Formula: C₈H₇BrClNO₂ Synonyms: Benzoic acid, 5-amino-2-bromo-4-chloro-, methyl ester

Introduction

This compound is a polysubstituted aromatic compound featuring a unique arrangement of functional groups: an amine, a bromine atom, a chlorine atom, and a methyl ester. This specific substitution pattern makes it a highly valuable and versatile intermediate in advanced organic synthesis, particularly within the pharmaceutical industry. Its structural complexity allows for selective, multi-step modifications, positioning it as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). For researchers and drug development professionals, understanding the distinct chemical properties and reactivity of this molecule is crucial for leveraging its synthetic potential, especially in the development of modern therapeutics such as SGLT2 inhibitors for the treatment of diabetes.

Core Chemical Identity and Physicochemical Properties

The foundational properties of a chemical reagent dictate its handling, storage, and application in experimental work. This compound is typically supplied as a solid with high purity, suitable for sensitive synthetic applications.[1][2][3] Its predicted lipophilicity (XLogP3 of 2.4) suggests good solubility in common organic solvents.[4]

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 929524-50-5 | Sigma-Aldrich[3] |

| Molecular Formula | C₈H₇BrClNO₂ | PubChem[4] |

| Molecular Weight | 264.50 g/mol | PubChem[4] |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1Br)Cl)N | PubChem[4] |

| InChIKey | XUZCITBAERDTOB-UHFFFAOYSA-N | PubChem[4] |

| Property | Value | Source |

| Physical Form | Solid, Light brown to gray | CookeChem, CymitQuimica[1][5] |

| Purity | ≥97% or ≥98% | Achmem, Sigma-Aldrich[2][3] |

| Boiling Point | 323.8 ± 37.0 °C (Predicted) | CookeChem[5] |

| Density | 1.676 ± 0.06 g/cm³ (Predicted) | CookeChem[5] |

| pKa | 0.90 ± 0.10 (Predicted) | CookeChem[5] |

| Storage | Sealed in dry, room temperature, keep in dark place | CookeChem, Sigma-Aldrich[3][5] |

graph "chemical_structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.3,-0.75!"]; C3 [label="C", pos="1.3,-2.25!"]; C4 [label="C", pos="0,-3!"]; C5 [label="C", pos="-1.3,-2.25!"]; C6 [label="C", pos="-1.3,-0.75!"];

C7 [label="C", pos="-2.6,-0!"]; O1 [label="O", pos="-2.6,1!"]; O2 [label="O", pos="-3.9,-0.5!"]; C8 [label="CH₃", pos="-5.2,-0!"];

Br [label="Br", pos="2.6,-0!"]; Cl [label="Cl", pos="2.6,-3!"]; N [label="H₂N", pos="-2.6,-3!"];

// Benzene ring with alternating bonds C1 -- C2 [style=solid]; C2 -- C3 [style=dashed]; C3 -- C4 [style=solid]; C4 -- C5 [style=dashed]; C5 -- C6 [style=solid]; C6 -- C1 [style=dashed];

// Substituents C6 -- C7; C7 -- O1 [style=dashed]; C7 -- O2; O2 -- C8;

C2 -- Br; C3 -- Cl; C5 -- N;

// Invisible nodes for labels node [fontcolor="#202124"]; lab1 [label="1", pos="-0.5,-0.3!"]; lab2 [label="2", pos="0.8,-0.3!"]; lab3 [label="3", pos="1.8,-1.5!"]; lab4 [label="4", pos="0.5,-3.4!"]; lab5 [label="5", pos="-0.8,-3.4!"]; lab6 [label="6", pos="-1.8,-1.5!"]; }

Caption: 2D structure of this compound.

Spectroscopic and Analytical Characterization

While a comprehensive public database of experimental spectra for this specific isomer is limited, its structure allows for a robust prediction of its spectroscopic features. These analytical techniques are fundamental for confirming the identity and purity of the compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two aromatic protons will appear as singlets or doublets (depending on the resolution and coupling constants) in the aromatic region (typically δ 6.5-8.0 ppm). The singlet for the methyl ester (–OCH₃) group would be observed further upfield, likely around δ 3.8-4.0 ppm. The broad singlet for the amine (–NH₂) protons can vary in chemical shift and may exchange with D₂O.

-

¹³C NMR: The carbon spectrum will provide key structural information. A signal for the ester carbonyl (C=O) carbon is expected around δ 165-170 ppm. The aromatic carbons will appear between δ 110-150 ppm, with their exact shifts influenced by the attached substituents (Br, Cl, NH₂, CO₂Me). The methoxy (–OCH₃) carbon signal will be upfield, typically around δ 50-55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

-

N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine group.

-

C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ will be present, characteristic of the carbonyl group in the ester.

-

Aromatic C=C Stretching: Multiple peaks in the 1450-1600 cm⁻¹ region indicate the presence of the benzene ring.

-

C-X Stretching: Absorptions corresponding to the C-Cl and C-Br bonds are expected in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. The electron ionization (EI) mass spectrum should display a prominent molecular ion (M⁺) peak. A critical feature will be the complex isotopic pattern of this peak, resulting from the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of peaks at M, M+2, and M+4, which is a definitive indicator of a molecule containing one bromine and one chlorine atom.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its functional groups, which allows for a programmed and selective approach to building more complex molecules.

Key Reaction Pathways

-

N-Functionalization: The primary amino group is a versatile handle for various transformations. It can be readily acylated to form amides, alkylated, or undergo diazotization to be converted into other functional groups, providing a gateway to diverse derivatives.

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective Suzuki, Sonogashira, Buchwald-Hartwig, or Stille couplings at the C-2 position, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds without disturbing the chlorine atom. This selective reactivity is a cornerstone of its utility in multi-step synthesis.

-

Ester Modification: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then be activated to form amides, esters, or other carboxylic acid derivatives.

Caption: Synthetic pathways from the title compound to advanced intermediates.

Application in Pharmaceutical Synthesis

This molecule is a documented intermediate in the synthesis of potent antidiabetic drugs. For instance, the core structure is related to precursors used in the manufacturing of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors like Dapagliflozin and Empagliflozin.[6] In these syntheses, the substituted benzoic acid core serves as an anchor onto which other critical fragments of the final drug molecule are assembled, often utilizing the cross-coupling and functional group interconversion reactions described above.

Exemplary Experimental Protocols

The following are standard, validated protocols for the analysis of compounds like this compound.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of the material.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution. Dilute as necessary for injection.

-

Injection Volume: 5-10 µL.

-

Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol: Sample Preparation for NMR Analysis

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Sample Weighing: Weigh 5-10 mg of the solid compound directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.

-

Transfer: Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube.

-

Final Check: Ensure the solution in the NMR tube is clear and free of any particulate matter before placing it in the NMR spectrometer.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.

| Hazard Category | Information |

| GHS Pictogram | GHS07 (Exclamation Mark)[3] |

| Signal Word | Warning [2][3] |

| Hazard Statements | H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]May also be harmful if swallowed (H302) and may cause respiratory irritation (H335).[2] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.[3]P280: Wear protective gloves/eye protection/face protection.[3]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

Safe Handling Procedures

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[7]

-

Contamination: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke when using this product.

-

Dust Formation: Avoid generating dust. Use appropriate techniques for handling solids.

Storage Recommendations

-

Container: Keep the container tightly closed and properly labeled.[7]

-

Conditions: Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[3][5] The recommended storage condition is sealed in a dry environment at room temperature.[3][5]

References

-

Title: this compound | C8H7BrClNO2 | CID 46739482 - PubChem Source: PubChem URL: [Link]

- Title: CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents Source: Google Patents URL

Sources

- 1. Methyl 2-amino-5-bromo-4-chlorobenzoate | CymitQuimica [cymitquimica.com]

- 2. achmem.com [achmem.com]

- 3. This compound | 929524-50-5 [sigmaaldrich.com]

- 4. This compound | C8H7BrClNO2 | CID 46739482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl2-amino-5-bromo-4-chlorobenzoate , 98% , 765211-09-4 - CookeChem [cookechem.com]

- 6. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

Foundational Analysis: Molecular Formula and Elemental Composition via Mass Spectrometry

An In-depth Technical Guide to the Structure Elucidation of Methyl 5-Amino-2-bromo-4-chlorobenzoate

This guide provides a comprehensive, multi-technique framework for the unambiguous structural determination of this compound, a substituted aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. For researchers in drug discovery and chemical development, rigorous and unequivocal structure confirmation is a foundational requirement for advancing any new molecular entity. This document moves beyond a simple recitation of methods to detail an integrated, self-validating workflow that synthesizes data from mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography. The causality behind each analytical choice is explained to provide a robust and scientifically sound strategy for structure elucidation.

The first step in any structure elucidation is to determine the compound's molecular formula. High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound, the expected molecular formula is C₈H₇BrClNO₂.

A key confirmatory feature for this specific molecule is its unique isotopic pattern, arising from the natural abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) isotopes.[1][2] The presence of both halogens creates a distinctive cluster of peaks (M, M+2, M+4, M+6) in the molecular ion region of the mass spectrum, providing a powerful diagnostic fingerprint.[3][4][5] The observation of this specific pattern is strong evidence for the presence of one chlorine and one bromine atom in the molecule.

Table 1: Predicted Isotopic Distribution for the Molecular Ion [C₈H₇BrClNO₂]⁺

| Ion | Isotopic Composition | Calculated Exact Mass | Relative Abundance (%) |

| [M]⁺ | ¹²C₈¹H₇³⁵Cl¹⁴N¹⁶O₂⁷⁹Br | 262.9349 | 76.5 |

| [M+2]⁺ | ¹²C₈¹H₇³⁷Cl¹⁴N¹⁶O₂⁷⁹Br / ¹²C₈¹H₇³⁵Cl¹⁴N¹⁶O₂⁸¹Br | 264.9320 | 100.0 |

| [M+4]⁺ | ¹²C₈¹H₇³⁷Cl¹⁴N¹⁶O₂⁸¹Br | 266.9290 | 24.5 |

Note: Abundances are calculated based on the natural isotopic abundances of Cl and Br.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of high resolution (>10,000).

-

Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to minimize fragmentation and maximize the abundance of the molecular ion.

-

Data Acquisition: Acquire the spectrum in positive ion mode. Ensure the mass range covers the expected molecular weight (e.g., m/z 100-500).

-

Analysis: Compare the measured exact mass of the most abundant peak in the molecular ion cluster to the theoretical mass of [C₈H₇BrClNO₂ + H]⁺. The mass error should be less than 5 ppm. Verify that the observed isotopic pattern and relative abundances match the theoretical distribution for a molecule containing one Br and one Cl atom.

Functional Group Identification via Infrared Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The structure of this compound contains several distinct functionalities that give rise to characteristic absorption bands.

The presence of a primary amine (-NH₂) is typically confirmed by two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region.[6][7][8] The ester group is identified by a very strong carbonyl (C=O) stretch, expected around 1700-1730 cm⁻¹, and C-O stretching bands between 1100-1300 cm⁻¹.[9] Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[6]

Table 2: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3350 | N-H Asymmetric Stretch | Primary Amine |

| 3350 - 3250 | N-H Symmetric Stretch | Primary Amine |

| ~3050 | Aromatic C-H Stretch | Benzene Ring |

| ~2950 | Aliphatic C-H Stretch | Methyl Group |

| 1730 - 1710 | C=O Stretch | Ester |

| 1620 - 1580 | N-H Bend | Primary Amine |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1300 - 1150 | C-O Stretch | Ester |

| < 800 | C-Cl, C-Br Stretch | Halogens |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Process the spectrum (background subtraction, baseline correction) and identify the key absorption bands, comparing them to the expected values.

Definitive Connectivity via Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the formula and FTIR identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the precise atomic connectivity. A combination of 1D (¹H, ¹³C) and 2D (e.g., HMBC) experiments is required to assemble the molecular puzzle.

-

¹H NMR: This spectrum reveals the number of different proton environments and their neighboring protons. For the proposed structure, we expect to see signals for two aromatic protons, two amine protons, and three methyl protons. The 1,2,4,5-tetrasubstituted pattern of the aromatic ring should result in two distinct singlets for the aromatic protons, as they have no adjacent proton neighbors.

-

¹³C NMR: This spectrum shows the number of unique carbon environments. The proposed structure has 8 unique carbon atoms, and therefore, 8 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.[10]

-

2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful. It shows correlations between protons and carbons that are separated by two or three bonds. This is critical for connecting the methyl ester group to the aromatic ring and confirming the relative positions of the substituents. For instance, a correlation between the methyl protons (~3.9 ppm) and the carbonyl carbon (~166 ppm) would confirm the methyl ester functionality.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| ¹H NMR | Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-3 | ~7.8 | Singlet | 1H | Aromatic CH | |

| H-6 | ~7.0 | Singlet | 1H | Aromatic CH | |

| -NH₂ | ~4.5 | Broad Singlet | 2H | Amine | |

| -OCH₃ | ~3.9 | Singlet | 3H | Methyl Ester | |

| ¹³C NMR | Signal | Predicted δ (ppm) | Assignment | ||

| C=O | ~166 | Ester Carbonyl | |||

| C-5 | ~148 | Aromatic C-NH₂ | |||

| C-1 | ~135 | Aromatic C-COOCH₃ | |||

| C-3 | ~132 | Aromatic C-H | |||

| C-4 | ~120 | Aromatic C-Cl | |||

| C-2 | ~115 | Aromatic C-Br | |||

| C-6 | ~112 | Aromatic C-H | |||

| -OCH₃ | ~52 | Methyl Carbon |

Note: Chemical shifts are estimates based on typical values for substituted benzoates and can vary with solvent and concentration.[11][12][13]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure proper shimming to obtain sharp peaks.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

2D NMR Acquisition (if needed): If assignments are ambiguous, acquire 2D spectra such as COSY, HSQC, and HMBC to establish definitive correlations.

-

Data Processing: Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign all peaks based on chemical shifts, multiplicities, and 2D correlations.

Absolute Structure Confirmation via Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid.[14][15] It provides an unambiguous map of atomic positions, bond lengths, and bond angles, thereby confirming not only the connectivity but also the specific positional isomerism, which can be challenging to prove conclusively by NMR alone. This technique serves as the ultimate validation for the structure proposed by spectroscopic methods.

The primary challenge of this method is growing a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[16]

Experimental Protocol: Crystal Growth and X-ray Diffraction

-

Crystal Growth (Slow Evaporation): a. Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The ideal solvent is one in which the compound is moderately soluble.[17] b. Filter the solution into a clean, small vial. c. Cover the vial with a cap containing a few pinholes to allow for slow evaporation. d. Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[17]

-

Data Collection: a. Carefully select and mount a suitable crystal on a goniometer head. b. Place the crystal in a modern X-ray diffractometer. c. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution and Refinement: a. Process the diffraction data to obtain a set of structure factors. b. Solve the structure using direct methods or other algorithms to obtain an initial electron density map. c. Build and refine the atomic model against the experimental data until convergence is reached.

-

Structure Validation: a. Validate the final crystal structure using software like PLATON or the IUCr's checkCIF service.[18][19] This step is crucial to identify potential errors and ensure the quality of the crystallographic data.

Integrated Workflow for Structure Elucidation

The power of this approach lies not in any single technique but in the logical and integrated application of all four. Each step provides data that validates or refines the hypothesis from the previous one, creating a self-correcting and robust workflow.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. eas.org [eas.org]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 17. How To [chem.rochester.edu]

- 18. Structure validation in chemical crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 5-amino-2-bromo-4-chlorobenzoate (CAS 929524-50-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 5-amino-2-bromo-4-chlorobenzoate (CAS 929524-50-5), a halogenated aminobenzoic acid derivative. While specific experimental data for this compound remains limited in publicly accessible literature, this document synthesizes available information, including computed properties and data from structurally related molecules, to offer valuable insights for researchers in medicinal chemistry and drug discovery.

Chemical Identity and Core Physicochemical Properties

This compound is a substituted aromatic compound with a molecular formula of C₈H₇BrClNO₂ and a molecular weight of approximately 264.51 g/mol . Its structure features a benzene ring substituted with amino, bromo, chloro, and methyl ester functional groups, suggesting its potential as a versatile building block in organic synthesis.

Table 1: Key Identifiers and Computed Physicochemical Properties

| Identifier/Property | Value | Source |

| CAS Number | 929524-50-5 | |

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₇BrClNO₂ | |

| Molecular Weight | 264.51 g/mol | |

| Physical Form | Solid (at room temperature) | |

| XLogP3 | 2.4 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 2 |

Note: XLogP3 and hydrogen bond data are computationally predicted and provide an indication of the compound's lipophilicity and potential for intermolecular interactions.

Synthesis and Spectroscopic Characterization

A definitive, step-by-step synthesis protocol for this compound is not explicitly detailed in peer-reviewed journals. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be postulated.

Conceptual Synthetic Workflow

The synthesis would likely involve a multi-step process starting from a more readily available substituted aminobenzoic acid. A key transformation would be the selective halogenation of the aromatic ring, followed by esterification of the carboxylic acid.

Caption: A plausible synthetic pathway to the target compound.

Spectroscopic Characterization:

While specific spectra for CAS 929524-50-5 are not publicly available, a predicted spectroscopic profile can be inferred based on its functional groups.

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (around 3.8-4.0 ppm), distinct signals for the aromatic protons, and a broad singlet for the amine protons. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the amino, bromo, and chloro substituents.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the methyl carbon, and the aromatic carbons. The positions of the aromatic carbon signals would be diagnostic of the substitution pattern.

-

FT-IR: Key vibrational bands would be expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-Br and C-Cl stretching vibrations in the fingerprint region.

Potential Applications in Drug Discovery and Medicinal Chemistry

Although no specific biological activity has been reported for this compound, its structural motifs are present in a variety of biologically active molecules. Substituted aminobenzoic acids are a well-established class of compounds in medicinal chemistry with a broad range of therapeutic applications.

Potential Areas of Investigation:

-

Antimicrobial Agents: Aminobenzoic acid derivatives have been investigated for their antibacterial and antifungal properties. The presence of halogens can sometimes enhance antimicrobial activity.

-

Enzyme Inhibition: The substituted aromatic core could serve as a scaffold for the design of enzyme inhibitors, targeting kinases, proteases, or other enzymes implicated in disease.

-

Scaffold for Library Synthesis: Due to its multiple functional groups, this compound is an attractive starting material for the synthesis of compound libraries for high-throughput screening to identify novel drug leads.

Hypothetical Drug Discovery Workflow

An In-depth Technical Guide to Methyl 5-Amino-2-bromo-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-bromo-4-chlorobenzoate is a halogenated and amino-substituted aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring an electron-donating amino group and electron-withdrawing halogen atoms, imparts a distinct reactivity profile that makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. The strategic placement of the amino, bromo, and chloro substituents on the benzene ring allows for a wide range of chemical transformations, making it a key component in the design and synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, reactivity, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the IUPAC name, synonyms, and key identifiers for this compound.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1]

Synonyms and Identifiers

For ease of reference across different databases and commercial platforms, this compound is also known by several synonyms and unique identifiers.

| Identifier | Value |

| CAS Number | 929524-50-5[1] |

| Molecular Formula | C8H7BrClNO2[1] |

| Molecular Weight | 264.50 g/mol [1] |

| InChI | InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3[1] |

| InChIKey | XUZCITBAERDTOB-UHFFFAOYSA-N[1] |

| SMILES | COC(=O)C1=CC(=C(C=C1Br)Cl)N[1] |

| Other Synonyms | Benzoic acid, 5-amino-2-bromo-4-chloro-, methyl ester; this compound[1] |

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is essential for the handling, storage, and application of any chemical compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Physical State | Solid | [2] |

| Molecular Weight | 264.50 g/mol | [1] |

| Molecular Formula | C8H7BrClNO2 | [1] |

| Purity | Typically >98% | [2] |

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

GHS Pictogram:

-

GHS07 (Exclamation Mark)

Synthesis and Manufacturing

Proposed Synthetic Pathway

A logical synthetic route would commence with 2-bromo-4-chloro-5-nitrotoluene. This starting material can be oxidized to the corresponding benzoic acid, which is then esterified, followed by the reduction of the nitro group.

Sources

Molecular weight and formula of Methyl 5-Amino-2-bromo-4-chlorobenzoate

Introduction

Methyl 5-Amino-2-bromo-4-chlorobenzoate is a halogenated aromatic compound that belongs to the class of aminobenzoate esters. Its trifunctional nature, featuring an amine, a bromine atom, and a chlorine atom on the benzene ring, in addition to the methyl ester group, makes it a versatile and valuable intermediate in synthetic organic chemistry. The specific substitution pattern on the aromatic ring offers distinct reactivity at multiple sites, allowing for sequential and regioselective modifications. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, safe handling, and its role as a building block in the development of complex molecules, particularly within the pharmaceutical industry.

Table of Contents

Core Compound Identity and Properties

This compound is identified by its unique chemical structure and CAS number. Its core properties are summarized below, providing the foundational data required for its use in a research setting.

Chemical Structure and Formula

The structure consists of a benzene ring substituted with five groups: a methyl ester (-COOCH₃), an amino group (-NH₂), a bromine atom (-Br), a chlorine atom (-Cl), and two aromatic hydrogen atoms.

-

Molecular Formula: C₈H₇BrClNO₂[1]

-

IUPAC Name: this compound[2]

-

CAS Number: 929524-50-5[2]

-

Canonical SMILES: COC(=O)C1=CC(=C(C=C1Br)Cl)N[2]

-

InChI Key: XUZCITBAERDTOB-UHFFFAOYSA-N[1]

Physicochemical Data

The physical and chemical properties determine the compound's behavior in various solvents and reaction conditions. This data is essential for experimental design and purification.

| Property | Value | Source(s) |

| Molecular Weight | 264.50 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity (Typical) | ≥98% | [1] |

| Monoisotopic Mass | 262.93487 Da | [2] |

| XLogP3 (Computed) | 2.4 | [2] |

| Polar Surface Area | 52.3 Ų | [2] |

Safety, Handling, and Storage

As a halogenated aromatic amine, this compound requires careful handling to minimize exposure and ensure laboratory safety. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[3]

GHS Hazard Identification

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning[1]

-

Hazard Statements:

Recommended Handling Procedures

Given the hazards associated with this class of compounds, the following personal protective equipment (PPE) and engineering controls are mandatory:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure safety showers and eyewash stations are readily accessible.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[4] Due to its halogenated nature, it may require specific waste streams for halogenated organic compounds.

Synthetic Pathways

Representative Synthesis: Fischer Esterification

This method involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst. Thionyl chloride (SOCl₂) is an effective catalyst as it reacts with methanol to form HCl in situ and also converts any trace water into gaseous byproducts (SO₂ and HCl), driving the equilibrium towards the product.

Reaction Scheme: 5-Amino-2-bromo-4-chlorobenzoic acid + CH₃OH --(SOCl₂)--> this compound

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical laboratory synthesis and purification of the target compound.

Caption: Workflow for the synthesis of this compound.

A detailed, step-by-step protocol based on this workflow is provided in .

Spectroscopic Characterization and Analysis

No experimental spectra for this compound are published in the primary literature. However, its ¹H NMR, ¹³C NMR, and IR spectra can be reliably predicted based on the analysis of its functional groups and data from analogous compounds.[5][6]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the methyl ester protons, the amine protons, and two distinct aromatic protons.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Notes |

| ~ 7.5 - 7.8 | Singlet | 1H | Ar-H (C3) | This proton is ortho to the bromine atom and will be a singlet due to the lack of adjacent protons. |

| ~ 6.8 - 7.1 | Singlet | 1H | Ar-H (C6) | This proton is ortho to the amino group and meta to the bromine, appearing as a singlet. The electron-donating amino group will shift it upfield relative to the C3 proton. |

| ~ 4.0 - 4.5 | Broad Singlet | 2H | NH₂ | Amine protons are often broad and their chemical shift is concentration and solvent dependent. |

| ~ 3.9 | Singlet | 3H | O-CH₃ | The methyl ester protons will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals corresponding to each carbon atom in the molecule.

| Predicted Shift (δ, ppm) | Assignment | Rationale and Notes |

| ~ 165 - 168 | C =O | Typical chemical shift for an ester carbonyl carbon. |

| ~ 145 - 150 | C -NH₂ | The carbon attached to the amino group is significantly deshielded. |

| ~ 130 - 135 | C -Cl | The carbon attached to chlorine. |

| ~ 125 - 130 | C -H (C6) | Aromatic CH carbon. |

| ~ 115 - 120 | C -H (C3) | Aromatic CH carbon. |

| ~ 110 - 115 | C -Br | The carbon attached to bromine. |

| ~ 110 - 115 | C -COOCH₃ | The quaternary carbon attached to the ester group. |

| ~ 52 - 54 | O-C H₃ | Typical chemical shift for a methyl ester carbon. |

Predicted IR Spectrum

The infrared spectrum is a valuable tool for confirming the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Medium (two bands) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Medium |

| 3000 - 2850 | C-H Stretch | Methyl (-CH₃) | Medium |

| 1725 - 1705 | C=O Stretch | Ester (-COOCH₃) | Strong |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) | Medium |

| 1600, 1475 | C=C Stretch | Aromatic Ring | Medium |

| 1250 - 1100 | C-O Stretch | Ester (C-O) | Strong |

| 1100 - 1000 | C-Cl Stretch | Aryl Chloride | Strong |

| ~ 600 - 500 | C-Br Stretch | Aryl Bromide | Strong |

Reactivity and Applications in Drug Discovery

The utility of this compound lies in the distinct reactivity of its functional groups, making it a strategic building block for constructing more complex molecular architectures.

Key Reactive Sites

-

Amino Group (-NH₂): The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization (to form diazonium salts), and participation in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

-

Aryl Bromide (-Br): The C-Br bond is a key site for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Stille couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position.

-

Methyl Ester (-COOCH₃): The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, or it can be converted to an amide via aminolysis.

Role as a Pharmaceutical Intermediate

While direct applications of this specific molecule are not widely published, its precursor, 5-bromo-2-chlorobenzoic acid, is a documented key intermediate in the synthesis of Empagliflozin, an SGLT2 inhibitor used for the treatment of type 2 diabetes.[7] This strongly implies that this compound and its derivatives are valuable intermediates for the synthesis of pharmacologically active compounds.

The following diagram illustrates the logical position of the title compound as an intermediate, starting from a known precursor.

Caption: Role as a versatile synthetic intermediate in pharmaceutical development.

Standard Laboratory Protocols

The following sections provide detailed, self-validating protocols relevant to the synthesis and characterization of the title compound.

Representative Synthesis Protocol

This protocol is a representative procedure for the synthesis of methyl aminobenzoate esters via Fischer esterification.[8]

Materials:

-

5-Amino-2-bromo-4-chlorobenzoic acid (1 equivalent)

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂) (2.5 equivalents)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, ice bath

Procedure:

-

Suspend 5-Amino-2-bromo-4-chlorobenzoic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add thionyl chloride (2.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a fume hood.

-

Remove the ice bath and fit the flask with a condenser.

-

Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Carefully neutralize the residue by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol for NMR Sample Preparation

This protocol describes the standard procedure for preparing a sample for ¹H and ¹³C NMR analysis.[9]

Materials:

-

This compound (10-50 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tube

-

Pasteur pipette

-

Vial

Procedure:

-

Weigh 10-50 mg of the purified solid product into a clean, dry vial.

-

Add approximately 0.7-1.0 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.

-

Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube. Ensure no solid particles are transferred, as they will degrade the spectral resolution.

-

The final height of the liquid in the NMR tube should be approximately 6 cm.

-

Cap the NMR tube and carefully wipe the outside before inserting it into the NMR spectrometer.

Protocol for Acquiring an IR Spectrum (ATR)

This protocol outlines the use of an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common method for analyzing solid samples.

Materials:

-

FT-IR Spectrometer with ATR accessory

-

This compound (a small amount on the tip of a spatula)

-

Isopropanol and wipes for cleaning

Procedure:

-

Ensure the ATR crystal is clean. If necessary, clean it with a soft wipe dampened with isopropanol and allow it to dry completely.

-

Acquire a background spectrum. This scan of the empty ATR crystal will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid sample onto the center of the ATR crystal.

-

Lower the ATR press arm to ensure firm contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

After acquisition, raise the press arm and clean the sample completely from the ATR crystal using a dry wipe followed by a wipe dampened with isopropanol.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Moorpark College. Experiment #16 – Introduction to IR and NMR Spectroscopy. [Link]

-

Pandey, G.; D'cunha, R.; Sakhuja, R. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Omega2023 , 8 (46), 43851-43863. [Link]

-

Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? [Link]

-

University of Colorado Boulder, Department of Chemistry. NMR Spectrum Acquisition. [Link]

- Google Patents. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.

-

Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. [Link]

- Google Patents.

-

LibreTexts Chemistry. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 7. WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents [patents.google.com]

- 8. METHYL 3-AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 9. orgchemboulder.com [orgchemboulder.com]

Solubility Profile of Methyl 5-Amino-2-bromo-4-chlorobenzoate: A Technical Guide for Drug Development Professionals

Abstract

The journey of a novel chemical entity from the laboratory bench to a life-saving therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, manufacturability, and ultimately, clinical efficacy. This guide provides an in-depth exploration of the solubility profile of Methyl 5-Amino-2-bromo-4-chlorobenzoate, a compound of interest in contemporary drug discovery. While specific experimental data for this molecule is not extensively available in public literature, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to meticulously characterize its solubility. By integrating theoretical predictions, strategic experimental designs, and detailed protocols, we aim to equip you with the necessary tools and insights to navigate the complexities of solubility assessment and its implications for the pharmaceutical development of this and other novel compounds.

Introduction: The Imperative of Solubility in Drug Development

In the realm of pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" remains a cornerstone of formulation development. Poor aqueous solubility is a major hurdle in the development of new chemical entities (NCEs), with estimates suggesting that over 40% of NCEs are practically insoluble in water.[1] This can lead to inadequate drug absorption, variable bioavailability, and a cascade of downstream challenges that can derail an otherwise promising therapeutic candidate.[2][3] Therefore, a thorough understanding and characterization of a compound's solubility profile from the early stages of drug discovery is not just beneficial, but imperative for success.[4][5]

This guide focuses on this compound, providing a framework to systematically evaluate its solubility. We will delve into its predicted physicochemical properties, outline a strategic approach to experimental solubility profiling, and provide detailed, field-proven protocols for both thermodynamic and kinetic solubility determination.

Physicochemical Landscape of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. A comprehensive analysis of these features provides a predictive foundation for its behavior in various solvent systems.

Molecular Structure:

The structure reveals a substituted benzene ring, a key feature influencing its lipophilicity. The presence of an amino group (-NH₂) introduces a basic center, suggesting a pH-dependent solubility. The bromine and chlorine atoms contribute to the molecule's overall hydrophobicity, while the methyl ester group (-COOCH₃) is a potential site for hydrolysis.

Predicted Physicochemical Properties:

While experimental data is sparse, we can leverage computational models to predict key parameters. For the structurally similar isomer, Methyl 2-amino-5-bromo-4-chlorobenzoate (CAS 765211-09-4), the predicted pKa is approximately 0.90.[9][10] The pKa of the amino group in our target molecule is expected to be in a similar range, indicating it is a weak base. The predicted XLogP3, a measure of lipophilicity, is 2.4, suggesting a moderate degree of hydrophobicity.[6]

| Property | Predicted Value | Implication for Solubility |

| pKa (amino group) | ~0.90 (for isomer) | Weakly basic; solubility will increase in acidic pH. |

| logP | 2.4 | Moderately lipophilic; may have limited aqueous solubility. |

A Strategic Framework for Experimental Solubility Profiling

A robust solubility assessment goes beyond a single data point. It requires a multi-faceted approach to understand how the compound behaves under various conditions. The following diagram outlines a logical workflow for characterizing the solubility of a new chemical entity like this compound.

Caption: Strategic workflow for solubility characterization.

Experimental Protocols: A Step-by-Step Guide

Thermodynamic Solubility Determination: The Shake-Flask Method

This "gold standard" method determines the equilibrium solubility of a compound, which is a critical parameter for biopharmaceutical classification.[11][12]

Principle: An excess of the solid compound is agitated in a specific solvent system until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The excess should be sufficient to ensure a solid phase remains at equilibrium.

-

Add a precise volume of the desired solvent (e.g., purified water, pH buffers) to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker incubator set to a constant temperature (typically 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[2] The time to reach equilibrium should be experimentally determined.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the dissolved compound from any remaining solid particles. This can be achieved by centrifugation followed by collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Analyze the concentration of this compound in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Kinetic Solubility Determination: High-Throughput Screening

Kinetic solubility assays are rapid methods often used in early drug discovery to screen large numbers of compounds.[3][13][14] They measure the concentration at which a compound precipitates from a solution when added from a concentrated organic stock solution (typically DMSO).

Principle: A DMSO stock solution of the compound is serially diluted into an aqueous buffer. The formation of a precipitate is detected, often by nephelometry (light scattering) or turbidimetry.[2][13]

Protocol (Nephelometric Assay):

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

In a microtiter plate (e.g., 96- or 384-well), dispense a small volume of the DMSO stock solution into the appropriate wells.

-

Add the aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final concentrations of the compound. Ensure the final DMSO concentration is low (typically ≤1%) to minimize its effect on solubility.

-

-

Incubation and Measurement:

-

Mix the contents of the plate thoroughly.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 1-2 hours).

-

Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

-

Data Analysis:

-

The kinetic solubility is typically defined as the concentration at which the light scattering signal significantly exceeds the background.

-

pH-Solubility Profiling

Given the presence of a basic amino group, the solubility of this compound is expected to be pH-dependent. A pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract.

Methodology:

-

Perform the thermodynamic shake-flask method using a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, and 7.4).[15][16][17][18]

-

Plot the measured solubility (on a logarithmic scale) against the pH of the buffer.

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in media that mimic the composition of human intestinal fluids. Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) are commonly used for this purpose.[4][5][19][20]

Protocol for FaSSIF Preparation (Simplified Method):

-

Prepare Blank FaSSIF Buffer (pH 6.5):

-

Dissolve sodium dihydrogen phosphate monohydrate, sodium chloride, and sodium hydroxide in purified water to the appropriate concentrations.

-

Adjust the pH to 6.5.[19]

-

-

Prepare FaSSIF:

-

Dissolve sodium taurocholate in the blank FaSSIF buffer.

-

Slowly add lecithin while stirring vigorously until the solution is clear.[19]

-

Solubility Determination:

-

Use the prepared FaSSIF and FeSSIF as the solvent systems in the thermodynamic shake-flask protocol.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate interpretation and decision-making.

Table 1: Hypothetical Solubility Data for this compound

| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) |

| Purified Water | 25 | Thermodynamic | < 10 |

| pH 1.2 Buffer | 37 | Thermodynamic | 150 |

| pH 4.5 Buffer | 37 | Thermodynamic | 50 |

| pH 6.8 Buffer | 37 | Thermodynamic | < 10 |

| pH 7.4 Buffer | 37 | Thermodynamic | < 10 |

| FaSSIF (pH 6.5) | 37 | Thermodynamic | 25 |

| FeSSIF (pH 5.0) | 37 | Thermodynamic | 75 |

| PBS (pH 7.4) | 25 | Kinetic | 15 |

Interpretation of Hypothetical Data:

-

The low aqueous solubility suggests that this compound would be classified as a poorly soluble compound according to the Biopharmaceutics Classification System (BCS).

-

The increased solubility at pH 1.2 is consistent with the predicted weakly basic nature of the molecule.

-

The higher solubility in FeSSIF compared to FaSSIF suggests a potential positive food effect on its absorption.

-

The kinetic solubility is slightly higher than the thermodynamic solubility in a similar buffer system, which is a common observation due to the formation of a supersaturated solution.[2]

Conclusion: From Data to Drug Development Strategy

A comprehensive understanding of the solubility profile of this compound is a critical early step in its development journey. The theoretical predictions and experimental protocols outlined in this guide provide a robust framework for this essential characterization. The data generated will be instrumental in guiding formulation strategies, such as salt formation, particle size reduction, or the use of enabling technologies like amorphous solid dispersions, to overcome potential bioavailability challenges. By embracing a strategic and scientifically rigorous approach to solubility assessment, we can significantly enhance the probability of successfully advancing promising new chemical entities from the laboratory to the clinic.

References

-

A Simple, Safe, and Environmentally Friendly Method of FaSSIF and FeSSIF Preparation Without Methylene Chloride. Dissolution Technologies. [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

Bio-relevant Dissolution Media Development. Pharmaffiliates. [Link]

-

The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. J. Pharm. Pharmacol. [Link]

-

Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]

-

How Biorelevant Testing Can Help Oral Drug Development. Biorelevant.com. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Biorelevant Media Preparation V1.2. Biorelevant.com. [Link]

-

This compound. PubChem. [Link]

-

A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. [Link]

-

1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

-

High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. International Journal of Pharmaceutics. [Link]

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. [Link]

-

ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. European Medicines Agency. [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]

-

ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. Taiwan Food and Drug Administration. [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. enamine.net [enamine.net]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. biorelevant.com [biorelevant.com]

- 6. This compound | C8H7BrClNO2 | CID 46739482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 929524-50-5 [sigmaaldrich.com]

- 8. Methyl 2-amino-5-bromo-4-chlorobenzoate | CymitQuimica [cymitquimica.com]

- 9. METHYL 2-AMINO-5-BROMO-4-CHLOROBENZOATE CAS#: 765211-09-4 [m.chemicalbook.com]

- 10. 765211-09-4 CAS MSDS (METHYL 2-AMINO-5-BROMO-4-CHLOROBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. ingentaconnect.com [ingentaconnect.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ema.europa.eu [ema.europa.eu]

- 17. database.ich.org [database.ich.org]

- 18. capa.org.tw [capa.org.tw]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Profile of Methyl 5-Amino-2-bromo-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-2-bromo-4-chlorobenzoate is a substituted aromatic compound with potential applications in pharmaceutical and materials science. A thorough understanding of its molecular structure is paramount for its application and further development. This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive analysis. Each section includes a discussion of the theoretical basis for the expected spectral features, predicted data tables, a detailed interpretation, and standardized experimental protocols.

Molecular Structure and Properties

This compound possesses a highly substituted benzene ring, which gives rise to a unique and complex spectroscopic signature. The interplay of the electron-donating amino group and the electron-withdrawing bromo, chloro, and methyl ester groups dictates the electronic environment of the molecule and, consequently, its spectroscopic characteristics.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₈H₇BrClNO₂[1]

-

Molecular Weight: 264.50 g/mol [1]

-

CAS Number: 929524-50-5[1]

Caption: 2D structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would likely display signals for the aromatic protons, the amine protons, and the methyl ester protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (position 3) | 7.0 - 7.3 | Singlet | 1H |

| Aromatic H (position 6) | 7.5 - 7.8 | Singlet | 1H |

| Amine (-NH₂) | 5.0 - 6.0 | Broad Singlet | 2H |

| Methyl Ester (-OCH₃) | 3.8 - 3.9 | Singlet | 3H |

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Protons: The two aromatic protons are in different chemical environments and are not adjacent, leading to two distinct singlets. The proton at position 6 is expected to be further downfield due to the deshielding effect of the adjacent ester group. The proton at position 3 will be influenced by the ortho-amino group and the para-chloro group.

-

Amine Protons: The protons of the primary amine will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

-

Methyl Ester Protons: The three protons of the methyl group will be in an identical chemical environment, resulting in a sharp singlet.

Standardized Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the spectrum using standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.[2]

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-Br | 110 - 115 |

| Aromatic C-Cl | 125 - 130 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-COOCH₃ | 130 - 135 |

| Methyl Ester (-OCH₃) | 50 - 55 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at a low field (downfield) due to its deshielded nature.

-

Aromatic Carbons: The six aromatic carbons will each give a distinct signal due to the lack of symmetry in the molecule. The carbons attached to the electronegative substituents (amino, bromo, chloro) will have their chemical shifts significantly influenced. The carbon attached to the amino group will be shielded, while those attached to the halogens will be deshielded.

-

Methyl Carbon: The methyl carbon of the ester group will appear at a high field (upfield).

Standardized Experimental Protocol for ¹³C NMR

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.7 mL of deuterated solvent).

-

Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is required due to the low natural abundance of ¹³C.[3]

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1700 - 1730 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch (Aromatic Amine) | 1250 - 1350 | Strong |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

| C-Br Stretch | 500 - 600 | Strong |

Interpretation of the Predicted IR Spectrum

-

N-H Stretching: The primary amine should show two distinct bands in this region corresponding to the symmetric and asymmetric stretching vibrations.[4][5][6]

-

C=O Stretching: A strong, sharp absorption band in this region is characteristic of the ester carbonyl group.[7]

-

C-N and C-O Stretching: Strong bands corresponding to the C-N of the aromatic amine and the C-O of the ester will be present in the fingerprint region.[4]

-

C-Halogen Stretching: The carbon-chlorine and carbon-bromine stretching vibrations will appear at lower wavenumbers.

Standardized Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet or a thin film on a salt plate. Alternatively, a solution in a suitable solvent can be used.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound (264.50 g/mol ). Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak.

-

Isotopic Pattern:

-

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

-

Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.

-

This will result in a complex isotopic pattern for the molecular ion and any fragment containing both halogens. The M⁺ peak will be accompanied by M+2 and M+4 peaks with specific relative intensities.

-

-

Major Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z [M-31]⁺.

-

Loss of the methyl ester group (-COOCH₃) to give a fragment at m/z [M-59]⁺.

-

Cleavage of the C-Br or C-Cl bond.

-

Interpretation of the Predicted Mass Spectrum

The fragmentation pattern will be influenced by the stability of the resulting carbocations and radicals. The presence of the aromatic ring will lead to the formation of stable aromatic cations. The isotopic distribution will be a key identifier for the presence of bromine and chlorine in the molecule and its fragments.[8][9][10][11]

Standardized Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Integrated Spectroscopic Analysis Workflow

The unambiguous structural elucidation of this compound requires a cohesive interpretation of data from all spectroscopic techniques.

Caption: Workflow for the structural confirmation of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, researchers can more effectively characterize this molecule, ensure its purity, and utilize it in further synthetic applications. The provided protocols serve as a standardized starting point for obtaining high-quality experimental data.

References

-

[Influence of solvents on IR spectrum of aromatic amines]. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

-

Influence of Solvents on IR Spectrum of Aromatic Amines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. Retrieved January 7, 2026, from [Link]

-

The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Retrieved January 7, 2026, from [Link]

-

Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 7, 2026, from [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Rocky Mountain Laboratories. Retrieved January 7, 2026, from [Link]

-

Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Provide the IR spectrum analysis for methyl benzoate. (2022, December 6). Brainly.com. Retrieved January 7, 2026, from [Link]

-

Methyl benzoate. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

-

Vibrational spectroscopy of Methyl benzoate. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018, September 20). YouTube. Retrieved January 7, 2026, from [Link]

-

Fragmentation Patterns in Mass Spectra. (n.d.). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

Mass Spectrometry (MS). (2018). Retrieved January 7, 2026, from [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved January 7, 2026, from [Link]

Sources

- 1. This compound | C8H7BrClNO2 | CID 46739482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. rockymountainlabs.com [rockymountainlabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. brainly.com [brainly.com]

- 8. scribd.com [scribd.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Reactivity and Stability of Methyl 5-Amino-2-bromo-4-chlorobenzoate

Abstract: Methyl 5-amino-2-bromo-4-chlorobenzoate is a polysubstituted aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of activating and deactivating groups, coupled with multiple sites for synthetic modification, makes it a versatile intermediate. This guide provides an in-depth analysis of the molecule's electronic structure, predicts its reactivity at key functional groups, discusses stability and handling considerations, and presents field-proven protocols for its synthetic application. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this important building block.

Molecular Profile and Physicochemical Properties

This compound is a multifaceted building block. A clear understanding of its fundamental properties is the first step in leveraging its synthetic potential.

Chemical Structure:

Image Source: PubChem CID 46739482

The molecule's core is a benzene ring substituted with five distinct groups, creating a complex electronic environment that dictates its chemical behavior.